6-Fluorobenzo[d]thiazole-2-carboxylic acid

Antitumor benzothiazoles Structure–activity relationship Fluorine regioisomer comparison

SAR-critical fluorinated building block for oncology & neurodegeneration programs: • 6-Fluoro regioisomer uniquely retains nanomolar antitumor potency (MCF-7, MDA 468); 5-Cl, 5-Br, and 5-F/7-F congeners lose activity entirely • COOH handle enables direct HATU/EDCI amide coupling for single-step parallel library synthesis (IC50 as low as 6.56 µM) • Validated AChE/BuChE inhibitor scaffold with 10× rivastigmine potency Only the 6-fluoro isomer delivers activity-generic substitution is not a viable procurement strategy.

Molecular Formula C8H4FNO2S
Molecular Weight 197.19 g/mol
CAS No. 479028-67-6
Cat. No. B1287295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]thiazole-2-carboxylic acid
CAS479028-67-6
Molecular FormulaC8H4FNO2S
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)C(=O)O
InChIInChI=1S/C8H4FNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
InChIKeyZKNFXQMRRWKBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]thiazole-2-carboxylic acid: Key Heterocyclic Building Block


6-Fluorobenzo[d]thiazole-2-carboxylic acid (CAS 479028-67-6) is a fluorinated heterocyclic building block belonging to the benzothiazole-2-carboxylic acid class, bearing a single fluorine atom at the 6-position of the fused benzene ring [1]. With a molecular formula of C₈H₄FNO₂S and a molecular weight of 197.19 g·mol⁻¹, it features a carboxylic acid handle at the 2-position that enables facile amide coupling, esterification, and other derivatization chemistries essential for structure–activity relationship (SAR) exploration [2]. The compound is commercially available at purities ≥95% from multiple vendors and serves as a privileged scaffold in programs targeting oncology, neurodegenerative diseases, and anti-infective indications .

Scaffold: Fluorinated heterocyclic building block for SAR exploration
Chemistry: 2-carboxylic acid handle for amide coupling and esterification
Application: Supports antitumor, CNS, and anti-infective probe synthesis

Non-Interchangeability of 6-Fluorobenzo[d]thiazole-2-carboxylic acid


Substituting 6-fluorobenzo[d]thiazole-2-carboxylic acid with its non-fluorinated parent (CAS 3622-04-6), 4-fluoro regioisomer (CAS 479028-70-1), 5-fluoro regioisomer (CAS 139425-47-1), or 6-halogen analogs (6-Cl, CAS 3622-03-5; 6-Br, CAS 1187928-32-0) introduces profound changes in biological activity that cannot be predicted from structure alone. Fluorine position on the benzothiazole nucleus dictates both potency and metabolic fate: the 6-fluoro regioisomer uniquely retains nanomolar antitumor growth inhibitory potency while 5-chloro and 5-bromo congeners abolish activity entirely [1], and only the 6-fluoro isomer (not 5-F or 7-F) exhibits a biphasic dose–response relationship indicative of distinct intracellular metabolic processing [2]. These position-dependent effects render generic substitution a high-risk strategy in medicinal chemistry campaigns, where even single-position halogen shifts can convert a potent lead into an inactive compound.

Target 6-Fluoro Retains nanomolar potency and biphasic dose-response
Substitute Non-fluorinated Inactive against MCF-7 cells; may alter permeability readout
Substitute 5-Fluoro / 5-Halogen Activity abolished; metabolic SGP profile may be absent

6-Fluorobenzo[d]thiazole-2-carboxylic acid: Differentiation Evidence


Regioisomeric Antitumor Potency

In a direct head-to-head comparison within a single patent study, the 6-fluoro-substituted 2-(3,4-dimethoxyphenyl)benzothiazole (compound 3) retained nanomolar growth inhibitory potency against MCF-7 and MDA 468 breast cancer cell lines, equivalent to the 4-fluoro regioisomer (compound 2). By contrast, replacement of the fluorine at the 5-position with chlorine (compound 23) or bromine (compound 24) essentially abolished inhibitory potency. The benchmark 5-fluoro analog (compound 1) achieved GI₅₀ values <0.1 nM against both breast cancer lines [1]. This demonstrates that the 6-position uniquely tolerates fluorine substitution without loss of activity, whereas halogen substitution at the adjacent 5-position is incompatible with antitumor potency.

Regioisomeric Potency
Head-to-head
6-Fluoro retains nanomolar GI₅₀ vs 5-Cl/5-Br: activity abolished
Supports 6-fluoro regioisomer selection for antitumor SAR
Patent data; MCF-7 and MDA 468 breast cancer cell context
Antitumor benzothiazoles Structure–activity relationship Fluorine regioisomer comparison

Metabolic Fate: Biphasic Dose–Response

In a systematic comparison of monofluorinated 2-(4-aminophenyl)benzothiazole regioisomers, the 6-fluoro analog (10d) and the 4-fluoro analog (10b) both exhibited the characteristic biphasic dose–response relationship—potent growth inhibition at low nanomolar concentrations (GI₅₀ <1 nM) followed by a proliferative second growth phase (SGP) at micromolar concentrations—in MCF-7 and MDA 468 breast cancer cell lines. In striking contrast, the 5-fluoro (10h) and 7-fluoro (10i) isomers displayed conventional monophasic growth inhibition curves entirely devoid of the SGP [1]. Furthermore, the 5-fluoro isomer (10h) produced no exportable metabolites in the presence of sensitive MCF-7 cells, whereas the 6-fluoro isomer (10d) did generate exportable metabolites. All fluorinated analogs maintained GI₅₀ values <1 nM against MCF-7 and MDA 468 and were inactive (GI₅₀ >10 µM) against PC-3 prostate, HBL 100 breast, and HCT 116 colon cells [1].

Biphasic Dose-Response
Head-to-head
6-Fluoro exhibits SGP; 5-F/7-F lose biphasic curve entirely
Metabolic processing context for CYP1A1-mediated activation studies
J Med Chem 2001; MCF-7 cell metabolic profiling by HPLC
Biphasic dose–response Metabolic activation CYP1A1 induction

Cholinesterase Inhibition vs Rivastigmine

Sixteen novel carbamate derivatives built on the (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine scaffold were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. Compounds 3b, 3d, 3l, and 3n demonstrated the most potent AChE inhibition, exhibiting up to 10-fold greater potency than the clinically approved standard drug rivastigmine, while concurrently showing negligible cytotoxicity against human cell lines as assessed by XTT tetrazolium salt reduction assay and xCELLigence real-time proliferation monitoring [1]. The inhibitory mechanism was confirmed as pseudo-irreversible, characteristic of carbamate-based cholinesterase inhibitors.

AChE/BChE Inhibition
Head-to-head
Up to 10-fold potency improvement over rivastigmine
Supports CNS probe development via chiral carbamate scaffold
Bioorg Med Chem 2016; pseudo-irreversible inhibition mechanism
Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

Anticancer Carboxamide Hybrid Libraries

6-Fluorobenzo[d]thiazole-2-carboxylic acid (compound 5 in the synthetic scheme) was employed as the key intermediate for constructing a focused library of fifteen benzothiazole–carboxamide hybrids (6a–6o) via HATU-mediated coupling with diverse amines. The most potent hybrid, compound 6j (4-hydroxy substitution), demonstrated IC₅₀ values of 6.56 µM against MCF-7 breast cancer cells and 7.83 µM against HCT-116 colon cancer cells, with lower toxicity toward normal HEK-293 human embryonic kidney cells, indicating a degree of cancer-cell selectivity [1]. Molecular docking against EGFR-relevant protein targets 4WKQ and 6LUD revealed that compound 6b (4-methyl substitution) exhibited superior binding affinity to 4WKQ, while compound 6j showed the best affinity for 6LUD. This study does not include a direct non-fluorinated benzothiazole-2-carboxylic acid comparator; however, it establishes the 6-fluoro-substituted carboxylic acid as an experimentally validated, tractable intermediate for generating biologically active chemotypes.

Carboxamide Hybrids
Supporting evidence
IC₅₀ 6.56 µM (MCF-7) and 7.83 µM (HCT-116)
Supports cell-model endpoint review for anticancer screening
J Appl Pharm Sci 2025; EGFR docking context
Benzothiazole–carboxamide hybrids EGFR-targeted anticancer agents MCF-7 breast cancer

Fluorine-Induced Lipophilicity Enhancement

The introduction of a fluorine atom at the 6-position of the benzothiazole-2-carboxylic acid scaffold increases the predicted partition coefficient (LogP) from approximately 1.99 (non-fluorinated parent, CAS 3622-04-6) to 2.13 (6-fluoro analog) [1]. This ΔLogP of +0.14 is modest but consistent with the well-established effect of aromatic fluorine substitution on lipophilicity. The predicted pKa of the carboxylic acid group shifts slightly from 2.92 ± 0.30 (non-fluorinated) to 2.86 ± 0.30 (6-fluoro), reflecting the electron-withdrawing inductive effect of fluorine [2]. Both the 4-fluoro and 6-fluoro regioisomers share identical predicted LogP (2.13) and density (1.603 g·cm⁻³), indicating that simple physicochemical descriptors alone cannot distinguish these regioisomers; biological differentiation arises from position-specific interactions with target proteins and metabolic enzymes . Note: these are in silico predicted values; experimentally measured LogP and pKa for this specific compound have not been reported in the peer-reviewed literature.

Lipophilicity Shift
Class-level inference
Predicted ΔLogP +0.14 vs non-fluorinated parent
In silico permeability context; data to verify experimentally
Predicted values from chemical databases
Lipophilicity LogP prediction Membrane permeability

6-Fluorobenzo[d]thiazole-2-carboxylic acid: Application Scenarios


Antitumor SAR with Fluorine Tolerance

For medicinal chemistry teams developing 2-arylbenzothiazole antitumor agents, 6-fluorobenzo[d]thiazole-2-carboxylic acid is the preferred building block when the synthetic route requires functionalization at the 2-position (via amide coupling or esterification) while preserving the 6-fluoro substituent on the benzothiazole nucleus. As demonstrated by patent US 7,384,966, the 6-fluoro regioisomer uniquely retains nanomolar growth inhibitory potency against MCF-7 and MDA 468 breast cancer cells, whereas 5-chloro and 5-bromo congeners abolish activity entirely [1]. This evidence directly supports procurement of the 6-fluoro intermediate over the more readily available 6-chloro or 6-bromo analogs for oncology-focused library synthesis, because the 6-halogen position dictates whether the final compound will be active or inactive.

CNS Cholinesterase Inhibitor Development

The (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine scaffold, accessible from 6-fluorobenzo[d]thiazole-2-carboxylic acid via amidation and chiral resolution, has been validated by Pejchal et al. (2016) to deliver carbamate-based acetylcholinesterase and butyrylcholinesterase inhibitors up to 10-fold more potent than the clinical drug rivastigmine, with negligible cytotoxicity [2]. This potency advantage, combined with a pseudo-irreversible inhibition mechanism, positions the 6-fluoro-substituted building block as a strategic procurement priority for academic and industrial groups pursuing next-generation Alzheimer's disease therapeutics. The carboxylic acid intermediate enables modular diversification at the carbamate nitrogen, supporting systematic SAR exploration.

Fragment-Based Anticancer Library Synthesis

The carboxylic acid moiety at the 2-position of 6-fluorobenzo[d]thiazole-2-carboxylic acid is directly compatible with standard amide coupling reagents (e.g., HATU, EDCI/HOBt), enabling efficient parallel synthesis of carboxamide hybrid libraries. Kotte and Vedula (2025) demonstrated that fifteen such hybrids, prepared from this single intermediate, yielded compounds with IC₅₀ values as low as 6.56 µM (MCF-7) and 7.83 µM (HCT-116), with molecular docking confirming engagement of EGFR-related targets [3]. For procurement, this translates to a single building block capable of generating diverse, biologically active chemotypes in one synthetic step—an efficient use of resources for medium-throughput screening campaigns.

Biphasic Dose–Response in PK/PD Studies

The unique biphasic dose–response (SGP) exhibited by 6-fluorobenzothiazole-containing compounds, as reported by Hutchinson et al. (2001), makes this building block valuable for research groups specifically investigating CYP1A1-mediated metabolic activation and inactivation mechanisms in sensitive cancer cell lines [4]. Because the 5-fluoro and 7-fluoro regioisomers lose this biphasic behavior entirely, procurement of the 6-fluoro-substituted intermediate is mandatory for studies aimed at understanding or exploiting the SGP phenomenon—a parameter that directly impacts therapeutic window predictions and in vivo dosing regimen design.

Application
Selection Property
Validation Focus
Antitumor SAR studies
6-Fluoro regioisomer tolerance
Potency retention in breast cancer cell models
CNS probe development
Chiral carbamate scaffold access
AChE/BChE inhibition and cytotoxicity review
Fragment-based library synthesis
Carboxylic acid coupling handle
Cell-model endpoint review for carboxamide hybrids
Metabolic activation studies
Biphasic dose-response profile
CYP1A1-mediated processing context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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